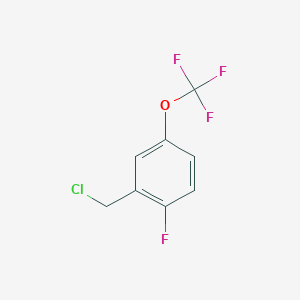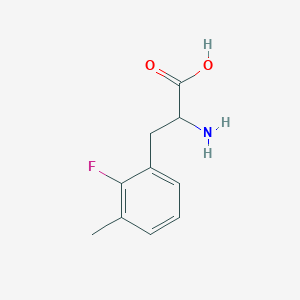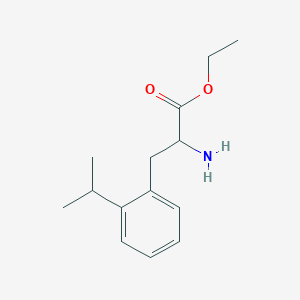
2-Fluoro-4-hydroxymandelic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-hydroxymandelic acid is an organic compound that belongs to the class of aromatic α-hydroxy carboxylic acids It is a derivative of mandelic acid, where a fluorine atom is substituted at the second position and a hydroxyl group at the fourth position of the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-hydroxymandelic acid can be achieved through several methods. One common approach involves the condensation of glyoxylic acid with a fluorinated phenol derivative under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction .
Another method involves the use of microbial cell factories, where genetically engineered Escherichia coli strains are employed to produce 4-hydroxymandelic acid from renewable resources like glucose and xylose. This biotechnological approach is environmentally friendly and can be optimized for higher yields .
Industrial Production Methods
Industrial production of this compound often relies on chemical synthesis due to its scalability and cost-effectiveness. The process involves the use of readily available starting materials and reagents, and the reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
2-Fluoro-4-hydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include fluorinated ketones, alcohols, and substituted aromatic compounds, which can be further utilized in various synthetic applications.
科学研究应用
2-Fluoro-4-hydroxymandelic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of fine chemicals, flavors, and fragrances.
作用机制
The mechanism of action of 2-Fluoro-4-hydroxymandelic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .
相似化合物的比较
Similar Compounds
4-Hydroxymandelic acid: Lacks the fluorine atom, making it less stable and less bioavailable compared to 2-Fluoro-4-hydroxymandelic acid.
2-Fluoro-4-hydroxyphenylacetic acid: Similar structure but with a different substitution pattern, leading to different chemical and biological properties.
2-Fluoro-4-hydroxybenzoic acid: Another fluorinated aromatic compound with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer enhanced stability, reactivity, and potential biological activity. Its unique structure makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
2-(2-fluoro-4-hydroxyphenyl)-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7,10-11H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLUSAHBAAJHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B7900239.png)



![6-Aza-spiro[4.5]decan-9-one hydrochloride](/img/structure/B7900271.png)


